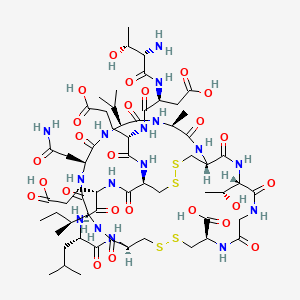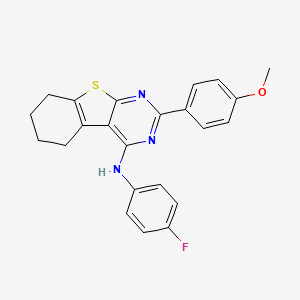
Uroguanylin-15 (Rat)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uroguanylin-15 (Rat) is a bioactive peptide hormone that plays a crucial role in regulating sodium excretion in response to high sodium chloride intake. It is part of the guanylin peptide family, which includes guanylin and uroguanylin, and is known for its ability to activate guanylate cyclase signaling pathways in the intestine and kidney .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uroguanylin-15 (Rat) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Uroguanylin-15 (Rat) follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions: Uroguanylin-15 (Rat) undergoes various chemical reactions, including:
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products: The major products formed from these reactions include the oxidized form of Uroguanylin-15 (Rat) with disulfide bonds and various analogs with substituted amino acids .
Aplicaciones Científicas De Investigación
Uroguanylin-15 (Rat) has diverse applications in scientific research, including:
Mecanismo De Acción
Uroguanylin-15 (Rat) exerts its effects by binding to and activating guanylate cyclase C (GC-C) receptors on the apical membranes of intestinal and renal epithelial cells. This activation increases intracellular cyclic guanosine monophosphate (cGMP) levels, leading to the inhibition of sodium absorption and the stimulation of chloride and water secretion. The peptide also influences other signaling pathways, such as protein kinase G II and protein kinase A, to regulate fluid and electrolyte transport .
Comparación Con Compuestos Similares
Renoguanylin: A recently discovered peptide with similar biological activities but distinct physiological roles.
Lymphoguanylin: Another related peptide with yet-to-be-fully-understood functions.
Uniqueness: Uroguanylin-15 (Rat) is unique due to its specific role in regulating sodium excretion in response to dietary sodium intake. Its ability to activate guanylate cyclase signaling pathways in both the intestine and kidney distinguishes it from other peptides in the guanylin family .
Propiedades
Fórmula molecular |
C60H96N16O25S4 |
|---|---|
Peso molecular |
1569.8 g/mol |
Nombre IUPAC |
(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |
InChI |
InChI=1S/C60H96N16O25S4/c1-10-25(6)45-59(99)70-32(16-38(61)79)52(92)74-44(24(4)5)58(98)64-26(7)47(87)71-35-20-103-102-19-34(72-49(89)30(12-14-41(83)84)66-51(91)33(17-42(85)86)69-56(96)43(62)27(8)77)53(93)67-29(11-13-40(81)82)48(88)68-31(15-23(2)3)50(90)73-36(54(94)75-45)21-104-105-22-37(60(100)101)65-39(80)18-63-57(97)46(28(9)78)76-55(35)95/h23-37,43-46,77-78H,10-22,62H2,1-9H3,(H2,61,79)(H,63,97)(H,64,98)(H,65,80)(H,66,91)(H,67,93)(H,68,88)(H,69,96)(H,70,99)(H,71,87)(H,72,89)(H,73,90)(H,74,92)(H,75,94)(H,76,95)(H,81,82)(H,83,84)(H,85,86)(H,100,101)/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,43-,44-,45-,46-/m0/s1 |
Clave InChI |
MTYHWKJCMMEKJX-OJWOXSRZSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)N)C)C(C)C)CC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N)C)C(C)C)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,4R,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B12389997.png)
![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![4-amino-1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12390009.png)
![N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12390011.png)
![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)


![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)

